(4S)-4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
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Overview
Description
(4S)-4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is an organic compound belonging to the class of benzothiopyrans This compound is characterized by a benzene ring fused to a thiopyran ring, with a hydroxyl group at the 4th position and a dione group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a benzene derivative with a thiopyran precursor in the presence of a strong acid or base can lead to the formation of the desired compound. The reaction conditions typically include controlled temperature and pH to ensure the proper formation of the benzothiopyran ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to maintain consistent reaction parameters and improve yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The dione group can be reduced to form a diol, which can further undergo various chemical transformations.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the dione group can produce a diol.
Scientific Research Applications
(4S)-4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4S)-4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione involves its interaction with specific molecular targets and pathways. The hydroxyl and dione groups play a crucial role in its reactivity and biological activity. For instance, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-hydroxy-3,4-dihydro-2(1H)-pyrimidinone: This compound shares a similar structure with a hydroxyl group and a dione group, but it has a pyrimidine ring instead of a benzothiopyran ring.
(4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide: This compound has a similar hydroxyl and dione functionality but differs in its overall structure and substituents.
Uniqueness
(4S)-4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is unique due to its benzothiopyran ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(4S)-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWSBBCZEGJIPK-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)C2=CC=CC=C2[C@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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